N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride
Overview
Description
“N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” is a chemical compound with a molecular weight of 295.59 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” is C11H13Cl3N2O . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
The pyrrolidine ring in “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” can undergo various chemical reactions. The type of reaction and the products formed depend on the reaction conditions and the functional groups present in the molecule .Physical And Chemical Properties Analysis
“N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” is a compound with a molecular weight of 295.59 . It should be stored at room temperature .Scientific Research Applications
Enantioselective Biotransformations in Organic Synthesis
- Research Focus: The study by Chen et al. (2012) explores the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, including compounds similar to N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride. They demonstrate its application in synthesizing aza-nucleoside analogues and druglike compounds.
Exploration in Cancer Therapy
- Research Focus: Ramezani et al. (2017) investigated a derivative of N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride, studying its effects on cell viability and apoptosis in human hepatocellular carcinoma cells. The study Does the Novel Class of (2R, 4S)-N-(2, 5-Difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide’s Have Any Effect on Cell Viability and Apoptosis of Human Hepatocellular Carcinoma Cells? suggests its potential as a therapeutic tool for hepatocellular carcinoma treatment.
CB1 Receptor Antagonists
- Research Focus: The paper Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor by Shim et al. (2002) and the study Synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists by Meurer et al. (2005) delve into compounds structurally related to N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride. They focus on their interaction with the CB1 cannabinoid receptor, contributing to the understanding of inverse agonists in this context.
Asymmetric Synthesis of Amino Acids
- Research Focus: The study Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-α-amino acids by Belokon’ et al. (2002) reports on the use of pyrrolidine-2-carboxamide derivatives in the asymmetric synthesis of amino acids. This research adds to the understanding of how such compounds can be utilized as chiral auxiliaries in synthesizing essential biological molecules.
Antimicrobial Applications
- Research Focus: The synthesis and antimicrobial activity of pyrrolidine derivatives are explored in the study Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides by Zhuravel et al. (2005). The paper highlights the potential of such compounds in combating various microbial strains.
Future Directions
The future directions for “N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride” and similar compounds involve their use in the design of new pyrrolidine compounds with different biological profiles . This is due to the versatility of the pyrrolidine ring, which allows for efficient exploration of the pharmacophore space .
properties
IUPAC Name |
N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c12-7-3-4-8(13)10(6-7)15-11(16)9-2-1-5-14-9;/h3-4,6,9,14H,1-2,5H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMYMYGWFHXAAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide hydrochloride | |
CAS RN |
1078163-23-1 | |
Record name | 2-Pyrrolidinecarboxamide, N-(2,5-dichlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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